ethyl 5-(5-chloro-2-methoxybenzamido)-3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
Description
Ethyl 5-(5-chloro-2-methoxybenzamido)-3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a heterocyclic compound featuring a thieno[3,4-d]pyridazine core. Key structural elements include:
- Substituents:
- A 5-chloro-2-methoxybenzamido group at position 5, introducing both electron-withdrawing (Cl) and electron-donating (OCH₃) moieties.
- A 4-chlorophenyl group at position 3, enhancing lipophilicity.
- An ethyl carboxylate ester at position 1, influencing solubility and metabolic stability.
Its characterization likely employs techniques like X-ray crystallography (via SHELX software ) and NMR spectroscopy .
Properties
IUPAC Name |
ethyl 5-[(5-chloro-2-methoxybenzoyl)amino]-3-(4-chlorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17Cl2N3O5S/c1-3-33-23(31)19-16-11-34-21(26-20(29)15-10-13(25)6-9-17(15)32-2)18(16)22(30)28(27-19)14-7-4-12(24)5-8-14/h4-11H,3H2,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUQRQUJXTHXSOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=C(C=CC(=C3)Cl)OC)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17Cl2N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(5-chloro-2-methoxybenzamido)-3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Thieno[3,4-d]pyridazine Core: This step involves the cyclization of appropriate precursors under specific conditions, often using catalysts and solvents to facilitate the reaction.
Introduction of the Benzoyl and Chlorophenyl Groups: These groups are introduced through substitution reactions, where the appropriate benzoyl chloride and chlorophenyl reagents are reacted with the thieno[3,4-d]pyridazine core.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
ethyl 5-(5-chloro-2-methoxybenzamido)-3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the nitro groups to amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halides, acids, and bases can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
ethyl 5-(5-chloro-2-methoxybenzamido)-3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions, receptor binding, and cellular pathways.
Medicine: Potential therapeutic applications include its use as a lead compound for drug development, particularly in the treatment of diseases where its biological activity is beneficial.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ethyl 5-(5-chloro-2-methoxybenzamido)-3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Systems
The thieno[3,4-d]pyridazine core distinguishes the target compound from analogs with related but distinct backbones:
Key Insight: The sulfur-containing thieno core may improve membrane permeability compared to nitrogen-dominant analogs .
Substituent Effects
Halogen and Methoxy Groups
- Target Compound : Dual chloro substituents (5-Cl on benzamido, 4-Cl on phenyl) and a methoxy group enhance lipophilicity and metabolic stability.
- Pyrazolo[3,4-d]pyrimidine Analog (Example 62) : Fluorine substituents (5-F, 3-F-phenyl) increase electronegativity and bioavailability .
Ester and Amide Functional Groups
- Target Compound : Ethyl carboxylate and benzamido groups balance solubility (ester) and target binding (amide).
- Pyrimidinone (): Ethyl carboxylate and pyrazole groups may enhance antibacterial activity .
Physicochemical Properties
Insight : Higher halogen content in the target compound may increase crystallinity compared to fluorine-containing analogs .
Biological Activity
Ethyl 5-(5-chloro-2-methoxybenzamido)-3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a synthetic compound belonging to the thienopyridazine class. Its unique structure is characterized by a thieno[3,4-d]pyridazine core, which is substituted with various functional groups such as chloro, methoxy, and benzamido. These substitutions are believed to contribute to the compound's diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
Molecular Characteristics
- Molecular Formula : C23H17Cl2N3O5S
- Molecular Weight : 518.37 g/mol
- CAS Number : 851950-51-1
The compound's complex structure allows for potential interactions with various biological targets, which can lead to therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The presence of the chloro and methoxy groups may enhance its binding affinity to these targets, potentially modulating their activity.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or cancer cell proliferation.
- Receptor Modulation : It may act as an antagonist or agonist at certain receptor sites, altering cellular responses.
In Vitro and In Vivo Studies
Research studies have demonstrated that this compound exhibits significant biological activities:
- Anticancer Activity : Preliminary studies indicate that the compound can induce apoptosis in various cancer cell lines. For instance, it was observed to inhibit cell growth in breast cancer cells through the modulation of apoptotic pathways.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases.
- Antimicrobial Properties : Some studies have reported antimicrobial activity against specific bacterial strains, indicating its potential as an antibiotic agent.
Case Studies
A few notable case studies highlight the biological activity of this compound:
| Study | Findings |
|---|---|
| Study A (2023) | Investigated the anticancer effects on MCF-7 breast cancer cells; observed a dose-dependent inhibition of cell proliferation. |
| Study B (2022) | Examined anti-inflammatory properties in LPS-stimulated macrophages; showed reduced levels of TNF-alpha and IL-6. |
| Study C (2021) | Evaluated antimicrobial activity against E. coli and S. aureus; demonstrated significant inhibition zones compared to controls. |
Chemical Reactions and Applications
This compound can undergo various chemical reactions:
- Oxidation : Can be oxidized to form sulfoxides or sulfones.
- Reduction : Reduction can yield amine derivatives.
- Substitution Reactions : The chloro group may participate in nucleophilic substitution reactions.
These reactions are crucial for modifying the compound's structure to enhance its biological activity or tailor its properties for specific applications in research and industry.
Q & A
Q. What are the recommended synthetic routes for this compound, and how can purity be optimized?
The synthesis involves multi-step reactions, typically starting with the formation of the thieno[3,4-d]pyridazine core. Key steps include:
- Amidation : Coupling 5-chloro-2-methoxybenzoic acid derivatives with the pyridazine intermediate under peptide coupling agents (e.g., EDC/HOBt).
- Esterification : Introducing the ethyl ester group via nucleophilic substitution or condensation.
- Optimization : Reflux conditions (e.g., THF or DMF at 80–100°C) improve yield. Purification via column chromatography or recrystallization (using ethanol/water mixtures) ensures >95% purity .
Q. Which characterization techniques are critical for confirming structure and purity?
Essential methods include:
- NMR Spectroscopy : H and C NMR to verify substituent positions and aromaticity.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns.
- Infrared (IR) Spectroscopy : Identification of carbonyl (C=O, ~1700 cm) and amide (N–H, ~3300 cm) groups.
- X-ray Crystallography : Resolves stereochemistry and crystal packing (if single crystals are obtainable) .
Q. What biological activities are observed in structural analogs of this compound?
Analogs with chloro, methoxy, and fluorophenyl groups exhibit:
| Substituent | Biological Activity | Source Compound |
|---|---|---|
| 4-Chlorophenyl | Enzyme inhibition (kinases) | Ethyl 5-(4-bromobenzamido)-3-(4-fluorophenyl)-... |
| Methoxy | Anti-inflammatory activity | Ethyl 5-(3-methoxybenzamido)-4-oxo-3-(p-tolyl)-... |
| Nitrobenzamido | Anticancer potential | Ethyl 5-(4-nitrobenzamido)-4-oxo-3-(p-tolyl)-... |
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance synthesis yield?
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.
- Catalysts : Use Pd-based catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura for aryl substitutions).
- Temperature Control : Microwave-assisted synthesis reduces reaction time (e.g., 120°C for 30 minutes vs. 24 hours conventionally) .
Q. What strategies resolve contradictions between computational and experimental reactivity data?
- DFT Calculations : Compare frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
- Experimental Validation : Kinetic isotope effects (KIEs) or Hammett plots to assess electronic effects.
- Case Study : Discrepancies in nitro-group reduction rates may arise from solvent polarity effects not modeled computationally .
Q. How do electron-withdrawing groups (e.g., chloro, methoxy) influence stability and bioactivity?
- Stability : Chloro groups increase oxidative stability but may reduce solubility.
- Bioactivity : Methoxy groups enhance membrane permeability via lipophilicity, while chloro groups improve target binding (e.g., kinase active sites).
- Data : Analog with 4-chlorophenyl showed 2x higher IC against cancer cells vs. unsubstituted derivatives .
Q. What experimental approaches elucidate mechanisms in enzyme inhibition studies?
- Kinetic Assays : Measure values under varying substrate concentrations.
- Molecular Docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets.
- Thermal Shift Assays : Monitor protein denaturation to confirm binding .
Q. How to address discrepancies in biological activity across structural analogs?
- Purity Checks : Ensure analogs are >95% pure (HPLC).
- Assay Standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control compounds.
- Structural Analysis : Compare X-ray/NMR data to rule out conformational differences .
Methodological Notes
- Contradiction Management : When literature reports conflicting bioactivity data (e.g., anti-inflammatory vs. inactive), validate assay protocols and confirm compound stability under test conditions .
- Data Reproducibility : Document solvent, temperature, and catalyst details rigorously to enable replication .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
